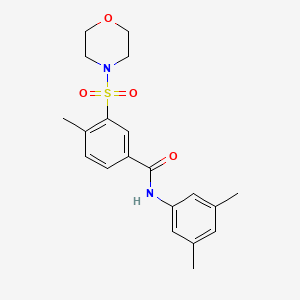![molecular formula C13H12N2OS B5205514 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate](/img/structure/B5205514.png)
2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound can inhibit the growth of weeds by interfering with their metabolic processes. The exact mechanism of action for water treatment is not fully understood, but studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can effectively remove heavy metals from contaminated water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate are not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of weeds, and effectively remove heavy metals from contaminated water.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate in lab experiments include its potential applications in various fields of scientific research and its ability to induce apoptosis in cancer cells, inhibit the growth of weeds, and effectively remove heavy metals from contaminated water. The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate. These include further investigation of its mechanism of action, potential applications in medicine, agriculture, and environmental science, and development of new compounds based on its structure. In addition, further studies are needed to determine the potential side effects of this compound and its safety for human and environmental exposure.
Conclusion:
In conclusion, 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate is a chemical compound that has potential applications in various fields of scientific research. Its ability to induce apoptosis in cancer cells, inhibit the growth of weeds, and effectively remove heavy metals from contaminated water makes it a potential candidate for cancer therapy, herbicide development, and water treatment. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate involves the reaction between 4-(4-pyridinyl)phenylthiocyanate and ethyl trifluoroacetate in the presence of a base. The reaction yields 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate as a white solid.
Scientific Research Applications
2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its potential anti-cancer properties. Studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In agriculture, this compound has been studied for its potential use as a herbicide. Studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can inhibit the growth of certain weeds, making it a potential candidate for herbicide development. In environmental science, this compound has been studied for its potential use in water treatment. Studies have shown that 2-{[4-(4-pyridinyl)phenyl]thio}acetamide trifluoroacetate can effectively remove heavy metals from contaminated water, making it a potential candidate for water treatment.
properties
IUPAC Name |
2-(4-pyridin-4-ylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(16)9-17-12-3-1-10(2-4-12)11-5-7-15-8-6-11/h1-8H,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFRHZVYJKJYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Pyridinyl)phenyl]thio}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)

![4-{[(3-nitrophenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B5205453.png)
![2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
![4-[({3-methyl-4-[(phenoxyacetyl)amino]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B5205498.png)

![1-(4-{[4-(3-methylphenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5205504.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5205509.png)
![N-(2-ethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205526.png)
![2-[benzyl(3-cyclohexen-1-ylmethyl)amino]ethanol](/img/structure/B5205529.png)
![2-[2-(2,6-dimethoxyphenoxy)ethoxy]naphthalene](/img/structure/B5205536.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5205544.png)